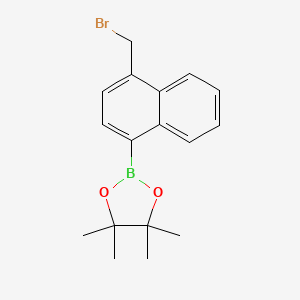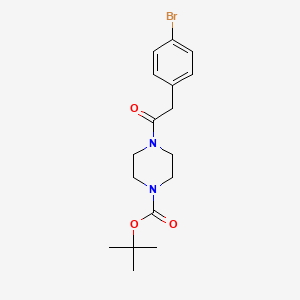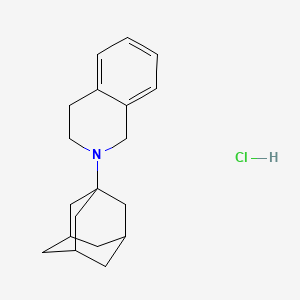
4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester
Vue d'ensemble
Description
“4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is an organoboron compound that is extensively researched for its potential applications in organic synthesis and catalysis . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” involves the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” is characterized by the presence of a boronic ester moiety, which is a stable and versatile functional group in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” include the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester” are influenced by the presence of the boronic ester moiety. This moiety is relatively stable and can be converted into a broad range of functional groups .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
This compound is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The SM coupling is known for its mild conditions and functional group tolerance, making it ideal for synthesizing complex organic molecules .
Protodeboronation
Protodeboronation: of pinacol boronic esters, including 4-(Bromomethyl)naphthalene-1-boronic acid, pinacol ester, is a critical step in organic synthesis. It allows for the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolkit for chemists to modify molecules .
Preparation of Host Materials
The compound can be used to synthesize intermediates like methyl 5-bromo-2-(naphthalene-1-yl)benzoate , which is a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials. These host materials have applications in organic light-emitting diodes (OLEDs) and other electronic devices .
Synthesis of DYRK1A Inhibitors
It serves as a precursor in the synthesis of new compounds such as pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs , which act as inhibitors for the DYRK1A enzyme. These inhibitors have potential therapeutic applications in treating neurological disorders .
Organic Synthesis and Pharmaceuticals
As an important raw material and intermediate, this compound is utilized in various domains of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production. Its versatility stems from the boronic ester functional group, which is a cornerstone in modern synthetic chemistry .
Hydrolysis of Cellulose
In the field of materials science, this compound is used to create bifunctional polymers that are effective in the hydrolysis of cellulose. This application is particularly relevant for the production of biofuels and the processing of biomass .
Functional Group Transformations
The boron moiety in the compound can be transformed into a wide array of functional groups. These transformations are essential in the development of new chemical entities and have broad implications in medicinal chemistry .
Borylation Approaches
Lastly, the compound is involved in various borylation approaches, which are key for introducing boron into organic molecules. This is crucial for subsequent reactions, such as the aforementioned Suzuki–Miyaura coupling, and for the synthesis of boron-doped materials with unique properties .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(bromomethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BBrO2/c1-16(2)17(3,4)21-18(20-16)15-10-9-12(11-19)13-7-5-6-8-14(13)15/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPTWLZSCKVHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1527114.png)






![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)


